tert-Butyl 6-(1-aminoethyl)-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate
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Overview
Description
tert-Butyl 6-(1-aminoethyl)-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic organic compound that belongs to the quinoline family It is characterized by the presence of a tert-butyl group, an aminoethyl side chain, and two fluorine atoms on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(1-aminoethyl)-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as an α,β-unsaturated aldehyde, in the presence of a catalyst like Ni(BF4)2·6H2O and a ligand such as 6,6’-dimethyl-2,2’-bipyridine.
Introduction of the Difluoro Substituents: The difluoro groups can be introduced through a fluorination reaction using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Aminoethyl Side Chain: The aminoethyl side chain can be introduced via a nucleophilic substitution reaction using an appropriate amine, such as ethylenediamine.
Protection of the Amino Group: The amino group can be protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(1-aminoethyl)-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl side chain or the quinoline ring using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, N-fluorobenzenesulfonimide (NFSI)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Alkylated or acylated quinoline derivatives
Scientific Research Applications
tert-Butyl 6-(1-aminoethyl)-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(1-aminoethyl)-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The presence of the difluoro groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-(1-aminoethyl)-4,4-difluoroquinoline-1-carboxylate
- tert-Butyl 6-(1-aminoethyl)-4-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate
- tert-Butyl 6-(1-aminoethyl)-4,4-dichloro-3,4-dihydroquinoline-1(2H)-carboxylate
Uniqueness
tert-Butyl 6-(1-aminoethyl)-4,4-difluoro-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the presence of two fluorine atoms on the quinoline ring, which enhances its chemical stability and biological activity compared to similar compounds. The difluoro substitution also improves its lipophilicity, making it more effective in crossing biological membranes .
Properties
Molecular Formula |
C16H22F2N2O2 |
---|---|
Molecular Weight |
312.35 g/mol |
IUPAC Name |
tert-butyl 6-(1-aminoethyl)-4,4-difluoro-2,3-dihydroquinoline-1-carboxylate |
InChI |
InChI=1S/C16H22F2N2O2/c1-10(19)11-5-6-13-12(9-11)16(17,18)7-8-20(13)14(21)22-15(2,3)4/h5-6,9-10H,7-8,19H2,1-4H3 |
InChI Key |
CXNPLVGBWOIRKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N(CCC2(F)F)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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